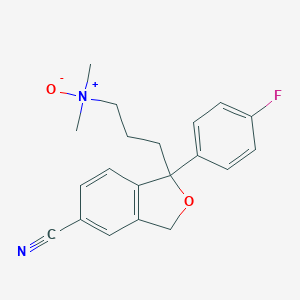

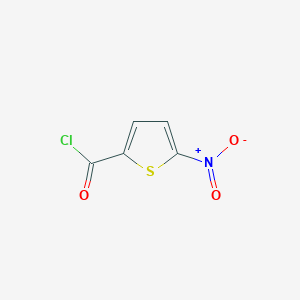

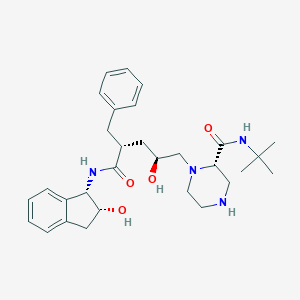

![molecular formula C10H10N2O2S B026285 N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 100817-90-1](/img/structure/B26285.png)

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is synthesized through refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond-associated assemblies characteristic of the substituent in the benzothiazole moiety. This process involves specific interactions, such as amide N-H…O (acid) and (acid)O-H…N (thiazole) interactions, forming a distinct hydrogen-bonded ring structure (Balijapalli et al., 2017).

Molecular Structure Analysis

The molecular structure of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide features an almost planar conformation of the main moiety, with hydrogen bonds playing a crucial role in its stabilization. The crystallographic analysis reveals that in the crystal, molecules form dimers via pairs of N-H⋯N hydrogen bonds, further linked into ribbons by C-H⋯O hydrogen bonds and S⋯S interactions, suggesting a compact and stable molecular structure (Bunev et al., 2013).

Chemical Reactions and Properties

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide participates in various chemical reactions, including C-C coupling methodologies in the presence of Pd(0) using various aryl boronic pinacol ester/acids. These reactions lead to the formation of derivatives that have shown significant activities, such as urease inhibition, highlighting the compound's reactivity and potential for further chemical modifications (Gull et al., 2016).

Physical Properties Analysis

The physical properties, such as the planarity and hydrogen bonding capability of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, contribute to its stability and potential for forming crystalline structures. These properties are crucial for its applications in materials science, where stability and predictability of molecular interactions are key (Bunev et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, including its ability to undergo C-C coupling reactions and form stable hydrogen-bonded structures, underline its versatility as a synthetic intermediate. Its reactivity towards various reagents makes it a valuable compound for the synthesis of more complex molecules, especially in the development of compounds with biological activities (Gull et al., 2016).

Applications De Recherche Scientifique

Cancer Research : This compound has been identified as a potential inhibitor against the MDA-MB-231 cancer cell line, showing more selectivity than the HepG2 cell line (Ding et al., 2012). Additionally, it has shown anticancer activity on a variety of cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). It is also a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo (Stec et al., 2011).

Antimicrobial and Anti-inflammatory Applications : This compound exhibits both antioxidant and anti-inflammatory activities (Koppireddi et al., 2013). It has significant antibacterial and antifungal activities (Saravanan et al., 2010), including effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains (Anuse et al., 2019).

Photovoltaic and Photophysical Properties : It can be used as a photosensitizer in dye-sensitized solar cells, showing good light harvesting efficiency and good free energy of electron injection (Mary et al., 2020). The compound's crystals have photophysical properties characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Other Applications : Derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide have shown a variety of biological activities, including antifungal (Kaplancıklı et al., 2013) and antiviral properties (Tang et al., 2019).

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUZZGHIYZIXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)